molecular formula C13H19ClN2 B13227121 1-(3-Chloro-4-methylphenyl)-5-methyl-1,4-diazepane

1-(3-Chloro-4-methylphenyl)-5-methyl-1,4-diazepane

Katalognummer: B13227121
Molekulargewicht: 238.75 g/mol
InChI-Schlüssel: CBSPSOAZDYVVHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-4-methylphenyl)-5-methyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes It is characterized by the presence of a diazepane ring substituted with a 3-chloro-4-methylphenyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-5-methyl-1,4-diazepane typically involves the reaction of 3-chloro-4-methylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-4-methylphenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted diazepane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-4-methylphenyl)-5-methyl-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Chloro-4-methylphenyl)urea: Shares the 3-chloro-4-methylphenyl group but differs in the presence of a urea moiety.

    3-Chloro-4-methylphenyl isocyanate: Contains the same aromatic ring but with an isocyanate functional group.

    1-(3-Chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone: Similar aromatic substitution but with a pyrrolidinone ring.

Uniqueness

1-(3-Chloro-4-methylphenyl)-5-methyl-1,4-diazepane is unique due to its diazepane ring structure, which imparts specific chemical and biological properties

Eigenschaften

Molekularformel

C13H19ClN2

Molekulargewicht

238.75 g/mol

IUPAC-Name

1-(3-chloro-4-methylphenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C13H19ClN2/c1-10-3-4-12(9-13(10)14)16-7-5-11(2)15-6-8-16/h3-4,9,11,15H,5-8H2,1-2H3

InChI-Schlüssel

CBSPSOAZDYVVHQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CCN1)C2=CC(=C(C=C2)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.